[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate
Description
[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate is a methanesulfonate ester derivative featuring a substituted oxane (tetrahydropyran) ring. Its structure includes:
- Methoxy group at position 4.
- Methyl group at position 2.
- Bis(phenylmethoxy) groups at positions 4 and 3.
- Methanesulfonate (mesylate) group at position 3.
Properties
CAS No. |
53951-08-9 |
|---|---|
Molecular Formula |
C22H28O7S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate |
InChI |
InChI=1S/C22H28O7S/c1-16-19(29-30(3,23)24)20(26-14-17-10-6-4-7-11-17)21(22(25-2)28-16)27-15-18-12-8-5-9-13-18/h4-13,16,19-22H,14-15H2,1-3H3 |
InChI Key |
AZGCPCDURVDPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.
Substitution Reactions: Introduction of methoxy and phenylmethoxy groups can be carried out using methanol and benzyl alcohol in the presence of strong acids or bases.
Sulfonation: The final step involves the reaction of the oxane derivative with methanesulfonyl chloride in the presence of a base like pyridine to yield the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanesulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of ethers, thioethers, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like sodium alkoxides, thiols, or amines, often in polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, thioethers, amines.
Scientific Research Applications
[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and as a component in advanced materials.
Mechanism of Action
The mechanism of action of [6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on shared functional groups or scaffold similarities:
Key Comparative Analysis
Reactivity and Stability
- Methanesulfonate Group : The mesylate group in [6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate is expected to confer high reactivity in substitution reactions, akin to oxan-2-ylmethyl methanesulfonate . However, unlike lead methanesulfonate—a salt with metal corrosivity and thermal decomposition risks—the compound is an ester, likely more stable under ambient conditions .
- Substituent Effects : The bis(phenylmethoxy) groups may reduce solubility in polar solvents compared to simpler methanesulfonates like metsulfuron-methyl, which contains a hydrophilic triazine ring .
Lead methanesulfonate’s acute toxicity (CNS and respiratory effects) underscores the importance of differentiating ionic vs. esterified mesylates in safety assessments.
Synthetic Utility
- The compound’s multiple ether and mesylate groups make it a versatile intermediate for synthesizing complex carbohydrates or pharmaceuticals, similar to oxan-2-ylmethyl methanesulfonate . In contrast, sulfonylureas like metsulfuron-methyl leverage their sulfonate groups for herbicidal activity via acetolactate synthase inhibition .
Research Findings and Data Gaps
- Thermal Stability : Lead methanesulfonate decomposes into sulfur oxides and metal fumes under fire , but the ester form in the target compound may degrade into less hazardous byproducts (e.g., alcohols or alkenes).
- Solubility : The bis(phenylmethoxy) groups likely render the compound lipophilic, contrasting with sulfoglucosides (e.g., ), where sulfonate enhances water solubility .
- Biological Activity: No carcinogenicity data are available, but heterocyclic amines with methoxy groups () show DNA adduct formation , hinting at the need for genotoxicity studies on aryl-substituted mesylates.
Biological Activity
[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate, a compound with the molecular formula C23H29NO5, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological properties. Its specific structure includes:
- Methoxy groups : These groups are known to enhance lipophilicity and can influence the compound's interaction with biological membranes.
- Phenylmethoxy moieties : These are often associated with increased binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO5 |
| Molecular Weight | 397.48 g/mol |
| CAS Number | 13405-52-2 |
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, a series of benzo[b]furans were identified as potent inhibitors of tubulin polymerization, leading to apoptosis in cancer cells. The introduction of conformational biases and hydrogen bond donors in these compounds enhanced their efficacy against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis.
- Modulation of Cytokine Release : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-12, which are crucial in tumor progression .
Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer efficacy of a related compound in human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Study 2: In Vivo Studies
Another study focused on the in vivo effects of the compound on tumor-bearing mice. The administration of this compound resulted in a marked reduction in tumor size compared to the control group, supporting its potential as an effective therapeutic agent against malignancies.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the methoxy and phenyl groups can significantly influence the compound's potency and selectivity. For example:
- Addition of Hydroxyl Groups : Enhances solubility and may improve interaction with target proteins.
- Altering Alkyl Chain Length : Affects lipophilicity and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
